molecular formula C25H40N2O8 B12763701 oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate CAS No. 143503-29-1

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate

Cat. No.: B12763701
CAS No.: 143503-29-1
M. Wt: 496.6 g/mol
InChI Key: HJISJHYYUTZNRY-UHFFFAOYSA-N
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Description

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate is a complex organic compound that features a pyrrolidine ring, a carbamate group, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, including cyclization reactions.

    Attachment of the Propoxy Group: The propoxy group is introduced through nucleophilic substitution reactions.

    Formation of the Carbamate Group: The carbamate group is formed by reacting an amine with an isocyanate.

    Introduction of the Oxalic Acid Moiety: The oxalic acid moiety is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can take place at the propoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Carbamates: Other carbamate compounds, including N-aryl-substituted carbamates.

Uniqueness

Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate is unique due to its combination of a pyrrolidine ring, a propoxy group, and an oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

143503-29-1

Molecular Formula

C25H40N2O8

Molecular Weight

496.6 g/mol

IUPAC Name

oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate

InChI

InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-6-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6)

InChI Key

HJISJHYYUTZNRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O

Origin of Product

United States

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